Pz-128

Pharmacodynamics Reversibility Platelet Aggregation

Researchers developing anti-thrombotic strategies for acute PCI face a critical gap: existing PAR1 antagonists like vorapaxar cause irreversible platelet inhibition with prolonged bleeding risk. Pz-128 solves this as a first-in-class pepducin PAR1 antagonist with rapid, reversible action. • Intracellular allosteric mechanism targeting PAR1-G protein interface-distinct from orthosteric antagonists • Short plasma t₁/₂ (1.3-1.8 h); 50% platelet recovery within 24 h, enabling on-off antiplatelet control • Phase 2 validated: 86% relative risk reduction in periprocedural myonecrosis (aRR 0.14; p=0.02) Supplied as lyophilized powder, ≥98% purity, for in vitro and in vivo research.

Molecular Formula C55H99N13O9
Molecular Weight 1086.5 g/mol
CAS No. 371131-16-7
Cat. No. B610366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePz-128
CAS371131-16-7
SynonymsPZ-128;  PZ128;  PZ 128
Molecular FormulaC55H99N13O9
Molecular Weight1086.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N
InChIInChI=1S/C55H99N13O9/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-31-47(70)63-41(28-21-23-32-56)51(74)64-42(29-22-24-33-57)52(75)68-46(37-69)54(77)65-43(30-25-34-61-55(59)60)50(73)62-39(4)49(72)67-45(35-38(2)3)53(76)66-44(48(58)71)36-40-26-18-17-19-27-40/h17-19,26-27,38-39,41-46,69H,5-16,20-25,28-37,56-57H2,1-4H3,(H2,58,71)(H,62,73)(H,63,70)(H,64,74)(H,65,77)(H,66,76)(H,67,72)(H,68,75)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-/m0/s1
InChIKeyVZRIKWNVDCTBTF-BKGFHLQYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pz-128 (CAS 371131-16-7) for Scientific Procurement: A First-in-Class, Reversible PAR1 Pepducin with Clinical Phase 2 Data


Pz-128 (also known as P1pal-7) is a cell-penetrating lipopeptide belonging to the 'pepducin' class [1]. It functions as a first-in-class, specific, and reversible antagonist of protease-activated receptor 1 (PAR1) [2]. Unlike traditional small molecule PAR1 antagonists, Pz-128 acts via a unique intracellular mechanism, targeting the cytoplasmic surface of the receptor to interrupt G-protein signaling [3]. This compound, with a molecular weight of 1086.46 g/mol, has been advanced to Phase 2 clinical trials, where it has demonstrated a favorable safety and efficacy profile for the prevention of thrombotic complications [4].

Why Pz-128 Cannot Be Substituted with Other PAR1 Antagonists in Research and Clinical Development


The class of PAR1 antagonists is mechanistically and pharmacokinetically diverse, making generic substitution highly problematic for applications requiring specific pharmacodynamic profiles. Pz-128 is a first-in-class 'pepducin' with an intracellular allosteric mechanism of action and a rapid, reversible effect, properties that are not shared by other in-class compounds [1]. For instance, the FDA-approved small molecule vorapaxar is an orthosteric antagonist with an irreversible binding profile that blocks platelet function for weeks, leading to a high bleeding risk that contraindicates its use in acute settings [2]. Conversely, Pz-128's short plasma half-life (1.3-1.8 hours) and rapid functional reversibility (50% platelet recovery within 24 hours) are specifically engineered for acute interventional procedures where long-term platelet suppression is undesirable [3]. Substituting Pz-128 with a structurally or functionally dissimilar PAR1 antagonist will not recapitulate its unique in vivo efficacy and safety outcomes, as demonstrated by the differential bleeding and ischemic event rates observed in clinical trials [4].

Pz-128 Evidence Guide: Quantitative Differentiation from PAR1 Antagonist Comparators


Reversibility and Fast Offset vs. Irreversible Action of Vorapaxar

Pz-128 provides a rapid and reversible inhibition of platelet PAR1, contrasting with the irreversible, long-lasting effect of the small molecule orthosteric antagonist vorapaxar. Pz-128's effect is reversible, with platelet function showing significant recovery within 24 hours [1]. In contrast, vorapaxar's pharmacodynamic half-life on platelets is over 4 weeks, which is a key driver of its associated bleeding risk [2].

Pharmacodynamics Reversibility Platelet Aggregation

Periprocedural Safety Profile: Bleeding Risk in PCI vs. Vorapaxar

In a Phase 2 trial of patients undergoing PCI, Pz-128 demonstrated a low bleeding risk comparable to placebo, a stark contrast to the high bleeding rates observed with vorapaxar in a similar acute setting. The TRIP-PCI trial reported a 1.6% bleeding rate with Pz-128 added to standard therapy versus 0% with placebo [1]. Vorapaxar was not approved for PCI due to a high risk of severe or fatal bleeding [2].

Clinical Trial Bleeding Risk PCI

Clinical Efficacy in Reducing Ischemic Events in High-Risk Subgroup

Pz-128 demonstrated significant clinical efficacy in a high-risk subgroup of PCI patients, a setting where other PAR1 antagonists have failed or not been tested. In patients with elevated baseline cardiac troponin I, Pz-128 reduced the composite endpoint of 30-day major adverse coronary events plus myocardial injury by 83% relative to placebo [1].

Clinical Trial Efficacy Myonecrosis

Tumor Growth Inhibition vs. Bevacizumab (Avastin) in A549 Lung Cancer Xenograft

In preclinical cancer models, Pz-128 monotherapy shows superior tumor growth inhibition compared to the anti-angiogenic agent bevacizumab. In an A549 lung cancer xenograft model, Pz-128 (10 mg/kg) inhibited tumor growth by 75%, outperforming a 5 mg/kg dose of Avastin (bevacizumab), which achieved 67% inhibition [1].

Oncology Xenograft PAR1

Distinct Intracellular Allosteric Mechanism vs. Orthosteric Antagonists

Pz-128 has a unique mechanism of action as an intracellular allosteric modulator, targeting the receptor-G protein interface on the inner leaflet of the plasma membrane [1]. This is fundamentally different from the mechanism of small molecule orthosteric antagonists like vorapaxar (SCH530348) and atopaxar (E5555), which compete with thrombin for the extracellular ligand-binding site [2]. The non-peptide antagonist SCH79797 also binds to the extracellular domain, inhibiting PAR1 with an IC50 of 70 nM [3].

Mechanism of Action Allosteric Pepducin

Optimal Application Scenarios for Pz-128 in Cardiovascular and Oncology Research


Investigating the Prevention of Periprocedural Myocardial Infarction in High-Risk PCI

Pz-128 is uniquely suited for research programs developing novel anti-thrombotic strategies for patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI). Its rapid onset, short half-life, and demonstrated clinical safety and efficacy in reducing myonecrosis in high-risk troponin-positive patients (aRR 0.14; p=0.02) are unparalleled among PAR1 antagonists [1]. This scenario leverages Pz-128's ability to provide potent intra-procedural platelet inhibition without the persistent and hazardous bleeding risk associated with vorapaxar [2].

Combination Anti-Angiogenic and Anti-Metastatic Studies in Solid Tumor Models

In oncology research, Pz-128 is a valuable tool for dissecting the role of PAR1 in tumor progression and angiogenesis. Its demonstrated superior single-agent efficacy in reducing tumor growth (75% inhibition) compared to Avastin (67% inhibition) in lung cancer xenografts makes it a potent comparator for novel anti-angiogenic agents [3]. Furthermore, its ability to inhibit tumor cell migration and metastasis (e.g., 75% reduction in metastatic incidence) supports its use in studies focused on preventing cancer dissemination [4].

Probing Intracellular Allosteric Modulation of GPCR Signaling

As a first-in-class 'pepducin', Pz-128 is an essential chemical probe for studying the biophysics and pharmacology of intracellular allosteric modulation of G-protein coupled receptors (GPCRs). Its unique mechanism—targeting the receptor-G protein interface on the inner leaflet of the membrane—is distinct from extracellular orthosteric antagonists like SCH79797 (IC50 70 nM) [5]. Researchers can use Pz-128 to investigate how intracellular modulation affects downstream signaling bias, receptor trafficking, and cellular responses compared to extracellular antagonism [6].

Development of Fast-Onset, Reversible Antiplatelet Agents for Acute Care

For medicinal chemistry and drug development programs, Pz-128 serves as a critical benchmark and lead compound for a new class of acute-care antiplatelet agents. Its pharmacokinetic profile (plasma half-life of 1.3-1.8 hours) and pharmacodynamic properties (50% platelet recovery by 24 hours post-0.5 mg/kg dose) define the desired characteristics for an 'on-off' agent needed in interventional cardiology and surgery [7]. This contrasts with the irreversible, long-acting nature of vorapaxar, which is unsuitable for such applications [8].

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